![molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4](/img/structure/B1270262.png)
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” is a chemical compound with the molecular formula C13H11NO3S and a molecular weight of 261.3 . It is also known by its CAS number CB4445955 .
Synthesis Analysis
While specific synthesis methods for “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The use of TEA as a base and THF as a solvent has been reported .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and an amide group . The amide group is further substituted with a 4-methylbenzoyl group .
Physical And Chemical Properties Analysis
The melting point of “3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid” is reported to be between 197-200°C .
Scientific Research Applications
Corrosion Inhibition
This compound has been studied as a corrosion inhibitor. In a study, two novel rare-earth (RE) 3-(4-methylbenzoyl)-propanoate (mbp) complexes (RE(mbp) 3; RE = La, Y) were used as corrosion inhibitors for AS1020 mild steel in 0.01 M NaCl solutions . The high corrosion inhibition performance of Y(mbp) 3 is attributed to the build-up of a protective surface film .
Antibacterial Activity
Some β-amino acid derivatives of the 3-{(5 Z)-5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid, which include this compound, have shown remarkable inhibitory activity against the tested strains of S. aureus, B. cereus, E. coli and P. aeruginosa .
Proteomics Research
This compound is also used in proteomics research. It is available for purchase from scientific research supply companies for this purpose .
Synthesis of N-(3-Amino-4-methylphenyl)benzamide
In a continuous flow microreactor system, this compound was synthesized and used to determine intrinsic reaction kinetics parameters .
Safety and Hazards
properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGYJETWWYWHAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

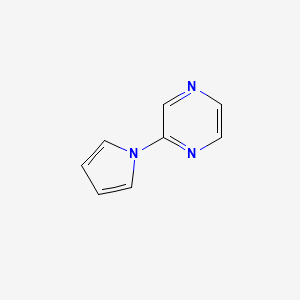
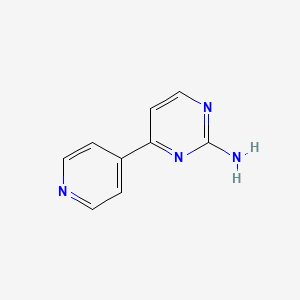
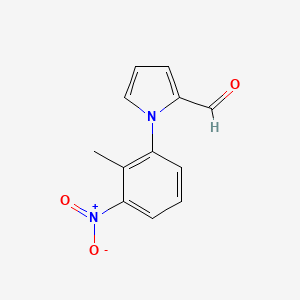
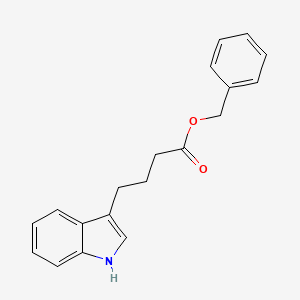
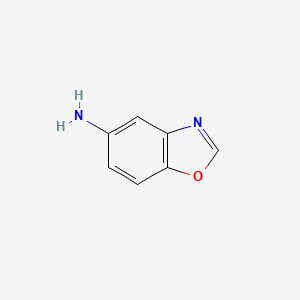
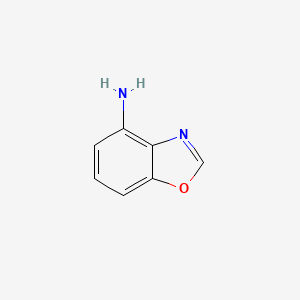


![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)
